9-Hydroxy Estradiol 3,17-Diacetate
Description
9-Hydroxy Estradiol 3,17-Diacetate is a synthetic steroidal derivative of estradiol, characterized by hydroxylation at the C9 position and acetylation at both the C3 and C17 hydroxyl groups. The acetylation at C3 and C17 typically enhances lipophilicity, prolonging metabolic stability and modulating receptor interactions compared to unmodified estradiol .
Properties
CAS No. |
246855-56-1 |
|---|---|
Molecular Formula |
C22H28O5 |
Molecular Weight |
372.461 |
IUPAC Name |
[(8S,13S,14S,17S)-3-acetyloxy-9-hydroxy-13-methyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O5/c1-13(23)26-16-5-7-17-15(12-16)4-6-19-18-8-9-20(27-14(2)24)21(18,3)10-11-22(17,19)25/h5,7,12,18-20,25H,4,6,8-11H2,1-3H3/t18-,19-,20-,21-,22?/m0/s1 |
InChI Key |
JHUJKUMRFIXMEI-MMMKYPTOSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3(C2CCC4=C3C=CC(=C4)OC(=O)C)O)C |
Synonyms |
Estra-1,3,5(10)-triene-3,9,17-triol 3,17-Diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
Metabolic Stability and Hydrolysis
- Estradiol Diacetate: The phenolic C3-acetate is hydrolyzed preferentially by enzymes like cholinesterase, yielding 17β-estradiol monoacetate before complete deacetylation .
- 9-Hydroxy Variant : The C9-OH group may sterically hinder enzymatic hydrolysis, delaying deacetylation and extending half-life compared to estradiol diacetate.
- Ethynodiol Diacetate: Rapid hydrolysis in vivo releases ethynodiol, which is further metabolized to norethindrone, a potent progestin .
Analytical and Clinical Considerations
- Assay Interference: Estradiol diacetate derivatives show minimal cross-reactivity in diagnostic assays (e.g., ARCHITECT Estradiol assay), with recovery rates ~98–100% in the presence of androstanediols or corticosteroids .
- Stability: Diacetates generally exhibit superior stability in acidic conditions compared to monoacetates, as seen in studies of pregnane diacetates .
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